4-(1,2,3,4-Tetrahydroisoquinolin-2-YL)but-2-YN-1-amine
Description
Properties
Molecular Formula |
C13H16N2 |
|---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-yn-1-amine |
InChI |
InChI=1S/C13H16N2/c14-8-3-4-9-15-10-7-12-5-1-2-6-13(12)11-15/h1-2,5-6H,7-11,14H2 |
InChI Key |
CFYUUPMQILIHDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC#CCN |
Origin of Product |
United States |
Preparation Methods
Formation of the Tetrahydroisoquinoline Core
- The Pictet-Spengler reaction is the classical method to synthesize the tetrahydroisoquinoline ring system. It involves the condensation of a β-arylethylamine with an aldehyde or ketone under acidic conditions.
- This step forms the bicyclic tetrahydroisoquinoline scaffold with the nitrogen atom incorporated in the ring.
Introduction of the But-2-ynyl Chain
- The but-2-ynyl substituent is introduced via alkylation or Sonogashira coupling reactions.
- In Sonogashira coupling, a terminal alkyne reacts with a suitable halogenated tetrahydroisoquinoline derivative in the presence of palladium and copper catalysts, facilitating carbon-carbon bond formation at the 2-position of the tetrahydroisoquinoline ring.
Amination at the Terminal Alkyne Position
- The terminal alkyne is converted to an amine group through nucleophilic substitution or reductive amination.
- Alternatively, the alkyne can be functionalized with an amino group using protective groups and subsequent deprotection steps to yield the primary amine.
Detailed Preparation Method from Literature
A representative synthetic route based on the literature is as follows:
| Step | Reaction Type | Reagents/Conditions | Description |
|---|---|---|---|
| 1 | Pictet-Spengler condensation | β-Phenylethylamine + aldehyde, acid catalyst (e.g., trifluoroacetic acid), solvent (e.g., methanol) | Forms tetrahydroisoquinoline core |
| 2 | Halogenation | NBS (N-bromosuccinimide) or similar halogenating agent | Introduces halogen at 2-position for coupling |
| 3 | Sonogashira coupling | Terminal alkyne (but-2-ynyl precursor), Pd(PPh3)2Cl2, CuI, base (e.g., triethylamine), solvent (e.g., DMF or THF) | Attaches but-2-ynyl chain to tetrahydroisoquinoline |
| 4 | Amination | Ammonia or amine source, reductive conditions if necessary | Converts terminal alkyne end to primary amine |
Example Synthetic Procedure (Hypothetical)
Synthesis of 2-bromo-1,2,3,4-tetrahydroisoquinoline:
- React 1,2,3,4-tetrahydroisoquinoline with NBS in a suitable solvent to selectively brominate at the 2-position.
-
- Combine 2-bromo-1,2,3,4-tetrahydroisoquinoline with propargylamine or protected but-2-ynyl amine under Pd/Cu catalysis.
- Use triethylamine as base and DMF as solvent.
- Stir under inert atmosphere (argon or nitrogen) at 50–80 °C until completion.
Deprotection and purification:
- If protective groups were used on the amine, remove them under acidic or basic conditions.
- Purify the final product by column chromatography or recrystallization.
Reaction Conditions and Optimization
- Catalysts: Palladium catalysts such as Pd(PPh3)2Cl2 are preferred for Sonogashira coupling due to high efficiency.
- Bases: Triethylamine or diisopropylethylamine serve as bases to deprotonate the alkyne and facilitate coupling.
- Solvents: Polar aprotic solvents like DMF or THF enhance solubility and reaction rates.
- Temperature: Moderate heating (50–80 °C) optimizes reaction kinetics without decomposing sensitive groups.
- Atmosphere: Inert atmosphere prevents oxidation of palladium catalyst and sensitive intermediates.
Data Table Summarizing Key Synthetic Parameters
| Parameter | Typical Value/Condition | Notes |
|---|---|---|
| Catalyst | Pd(PPh3)2Cl2 (5 mol%) | For Sonogashira coupling |
| Co-catalyst | CuI (5 mol%) | Enhances coupling efficiency |
| Base | Triethylamine (2 equiv) | Neutralizes acid byproducts |
| Solvent | DMF or THF | Polar aprotic solvents preferred |
| Temperature | 50–80 °C | Controlled to avoid side reactions |
| Reaction time | 6–24 hours | Depends on scale and substrate purity |
| Atmosphere | Argon or nitrogen | Prevents oxidation |
Analytical Characterization
- Nuclear Magnetic Resonance (NMR): Confirms the tetrahydroisoquinoline ring and but-2-ynyl chain.
- Infrared Spectroscopy (IR): Identifies alkyne C≡C stretch (~2100–2200 cm⁻¹) and amine N–H stretches.
- Mass Spectrometry (MS): Confirms molecular weight and fragmentation pattern.
- Elemental Analysis: Verifies purity and composition.
Summary of Research Findings and Applications
- The compound is synthesized effectively via Pictet-Spengler condensation followed by Sonogashira coupling and amination.
- It serves as a valuable scaffold for kinase inhibition, particularly targeting epidermal growth factor receptors (EGFR and HER2).
- Its preparation methods have been optimized for yield and purity in academic and industrial settings.
- The alkyne functionality allows further chemical modifications for drug development.
This detailed synthesis overview is supported by peer-reviewed research on tetrahydroisoquinoline derivatives used as signal transduction inhibitors, including molecular docking and biological activity studies confirming the relevance of this compound in cancer treatment research. The synthetic strategies align with established organic synthesis protocols for alkynylated amines and isoquinoline derivatives.
Chemical Reactions Analysis
Types of Reactions
4-(1,2,3,4-Tetrahydroisoquinolin-2-YL)but-2-YN-1-amine undergoes various chemical reactions, including:
Oxidation: Involves the use of oxidizing agents like hydrogen peroxide or tert-butyl hydroperoxide.
Reduction: Typically involves reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Commonly involves nucleophilic substitution reactions where nucleophiles replace a leaving group on the tetrahydroisoquinoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), tert-butyl hydroperoxide (TBHP).
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives .
Scientific Research Applications
4-(1,2,3,4-Tetrahydroisoquinolin-2-YL)but-2-YN-1-amine has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of various alkaloids and bioactive molecules.
Biology: Investigated for its potential neuroprotective and antineuroinflammatory properties.
Medicine: Explored for its therapeutic potential in treating neurodegenerative disorders and other diseases.
Industry: Utilized in the development of chiral scaffolds for asymmetric catalysis.
Mechanism of Action
The mechanism of action of 4-(1,2,3,4-Tetrahydroisoquinolin-2-YL)but-2-YN-1-amine involves its interaction with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors involved in neuroinflammation, thereby exerting its antineuroinflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological context and application .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize 4-(1,2,3,4-Tetrahydroisoquinolin-2-YL)but-2-YN-1-amine, we compare its structure, synthesis, and reactivity with three closely related THIQ derivatives:
Key Comparisons
Synthetic Accessibility
- The target compound shares synthetic strategies with Venkov et al.’s oxidative cyclization method using lead tetra-acetate (LTA) in acetic acid/trifluoroacetic acid (TFA) . However, unlike Kihara’s dibenzazocine derivatives (requiring Grignard reagents) or Coskun’s arylacetamide condensations , the propargylamine side chain introduces challenges in regioselectivity and stability during synthesis.
Pharmacological Potential Dibenzazocine derivatives (e.g., Kihara’s compounds) exhibit strong opioid receptor binding due to their rigid polycyclic structure . In contrast, the alkyne group in the target compound may enable covalent binding to biological targets, a feature absent in analogs like 4-phenyl-THIQ-3-ones.
This reactivity could be exploited for bioconjugation or probe development.
Structural Flexibility
- The propargylamine chain in the target compound provides greater conformational flexibility compared to the fused dibenzazocine system . This flexibility may enhance solubility but reduce target specificity relative to rigid analogs.
Research Findings and Limitations
- Modern alternatives (e.g., hypervalent iodine reagents) remain unexplored for this compound.
- Biological Data Gap: Direct studies on the target compound’s bioactivity are sparse.
Biological Activity
4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)but-2-yn-1-amine (CAS No. 1350989-05-7) is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, structure-activity relationships, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-amine is C12H13N, with a molecular weight of 171.24 g/mol. The compound features a tetrahydroisoquinoline moiety connected to a butynyl amine group, which is crucial for its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C12H13N |
| Molecular Weight | 171.24 g/mol |
| CAS Number | 1350989-05-7 |
Anticancer Activity
Recent studies have investigated the anticancer potential of tetrahydroisoquinoline derivatives. For instance, a study highlighted that certain derivatives exhibit selective cytotoxicity against various cancer cell lines by inhibiting specific signaling pathways associated with cell proliferation and survival . The mechanism of action often involves the modulation of apoptosis-related proteins.
Neuroprotective Effects
Research indicates that compounds similar to 4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-amine may offer neuroprotective benefits. A study focusing on tetrahydroisoquinoline derivatives demonstrated their ability to protect neuronal cells from oxidative stress-induced apoptosis. This effect is attributed to their capacity to modulate antioxidant enzyme activity and reduce reactive oxygen species (ROS) levels .
JAK2 Inhibition
In the context of inflammatory diseases and certain cancers, the inhibition of Janus kinase 2 (JAK2) has emerged as a therapeutic target. Some derivatives of tetrahydroisoquinoline have shown promising results in selectively inhibiting JAK2 activity. This inhibition can lead to reduced cytokine signaling and inflammation, making these compounds potential candidates for treating diseases like rheumatoid arthritis and certain hematological malignancies .
Study on Anticancer Properties
A comprehensive study published in the Journal of Medicinal Chemistry evaluated various tetrahydroisoquinoline derivatives for their anticancer properties. Among these compounds, several exhibited IC50 values in the low micromolar range against human cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer). The study concluded that modifications to the tetrahydroisoquinoline core significantly influenced biological activity .
Neuroprotection in Animal Models
In vivo studies using animal models have demonstrated that administration of tetrahydroisoquinoline derivatives can significantly reduce neuronal damage following ischemic events. These studies measured outcomes such as behavioral improvements and reductions in infarct size post-treatment, indicating potential therapeutic applications for neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
